molecular formula C20H18N2O4 B2375859 ethyl 4-{[(3-formyl-1H-indol-1-yl)acetyl]amino}benzoate CAS No. 496960-32-8

ethyl 4-{[(3-formyl-1H-indol-1-yl)acetyl]amino}benzoate

Cat. No.: B2375859
CAS No.: 496960-32-8
M. Wt: 350.374
InChI Key: FVVFSQSKVDIRAD-UHFFFAOYSA-N
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Description

Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .


Synthesis Analysis

Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . The synthesis of indole derivatives has been a topic of interest in the chemical community due to their biological significance .


Molecular Structure Analysis

Imidazole, a related compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .


Chemical Reactions Analysis

The investigation of novel methods of synthesis of indole derivatives has attracted the attention of the chemical community . For instance, the installation of the gramine side chain on certain compounds using N, N -dimethylmethylene ammonium chloride in acetic acid, and elimination of the tosyl masking group, affords certain indole derivatives .


Physical And Chemical Properties Analysis

Imidazole, a related compound, is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Hydrogen-Bonded Supramolecular Structures

Research demonstrates that derivatives of ethyl 4-amino benzoate can form hydrogen-bonded supramolecular structures. For example, in a study by Portilla et al. (2007), molecules of ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate were linked by hydrogen bonds into a chain of edge-fused and alternating rings, suggesting potential applications in materials science and molecular engineering Portilla, E. G. Mata, M. Nogueras, J. Cobo, J. N. Low, & C. Glidewell, 2007.

Photolabile Protecting Group in Photolysis

Lin and Abe (2021) synthesized a chromophore, 2-(4-nitrophenyl)-1H-indole, as a photolabile protecting group. They explored its potential in releasing benzoic acid upon photolysis, indicating its use in photochemical transformations Qianghua Lin & M. Abe, 2021.

Synthesis of Indole Derivatives

Maklakov et al. (2002) developed a method for synthesizing indole compounds, including derivatives of 2-(4-amino-2-methyl-1H-indol-3-yl)- and 2-(6-amino-2-methyl-1H-indol-3-yl)acetic acids. This research contributes to the development of new compounds in medicinal chemistry S. Maklakov, Y. I. Smushkevich, & I. Magedov, 2002.

Nonlinear Optical Properties

Abdullmajed et al. (2021) studied Schiff base compounds derived from ethyl-4-amino benzoate, exploring their nonlinear optical properties. This research is significant in the field of materials science, particularly in developing optical limiters Hasanain A. Abdullmajed, H. Sultan, R. H. Al-Asadi, Q. M. Hassan, Asaad A. Ali, & C. A. Emshary, 2021.

Antimicrobial Agents

Desai et al. (2007) synthesized new quinazolines, including ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate, and evaluated their antimicrobial activities. Such research is vital in the development of new antimicrobial agents N. Desai, P. N. Shihora, & D. Moradia, 2007.

Future Directions

The development of new drugs that overcome current public health problems is necessary . In the past, drugs which contain heterocyclic nuclei have given high chemotherapeutic values and acted as a remedy for the development of novel drugs . Therefore, the study of indole derivatives and related compounds continues to be a promising area of research.

Properties

IUPAC Name

ethyl 4-[[2-(3-formylindol-1-yl)acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-2-26-20(25)14-7-9-16(10-8-14)21-19(24)12-22-11-15(13-23)17-5-3-4-6-18(17)22/h3-11,13H,2,12H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVFSQSKVDIRAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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